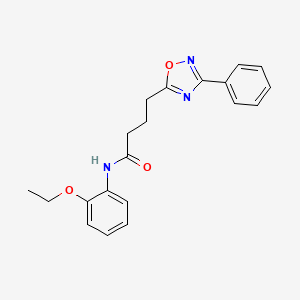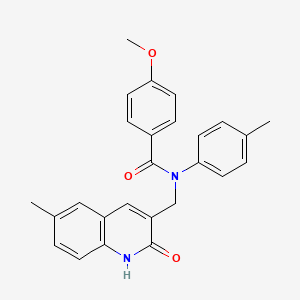
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as CPI-455, is a novel small molecule inhibitor that has shown potential in treating various types of cancer.
Mechanism of Action
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a key regulator of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting BRD4, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can prevent the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the expression of genes that are involved in cell proliferation, angiogenesis, and metastasis. In addition, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its potency and specificity towards BRD4. This makes it a promising candidate for cancer treatment, as it can selectively target cancer cells without affecting normal cells. However, like many other small molecule inhibitors, N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has limitations in terms of its pharmacokinetics and bioavailability. Further studies are needed to optimize the dosing and delivery of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide in clinical settings.
Future Directions
There are several potential future directions for the development of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment. Another area of research is the combination of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide with other cancer treatments to enhance its efficacy. Additionally, the optimization of the pharmacokinetics and bioavailability of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide could improve its clinical utility.
Conclusion:
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its ability to selectively target cancer cells by inhibiting BRD4 makes it an attractive candidate for cancer treatment. Further studies are needed to optimize its dosing and delivery in clinical settings, and to identify biomarkers that can predict the response to N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide treatment.
Synthesis Methods
The synthesis of N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromo-N-isobutylsulfonamide with cyclopropylmagnesium bromide, followed by the addition of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. N-cyclopropyl-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has also been found to be effective in reducing the size of tumors in animal models of cancer.
properties
IUPAC Name |
N-cyclopropyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)11-17-22(20,21)15-8-3-13(4-9-15)5-10-16(19)18-14-6-7-14/h3-4,8-9,12,14,17H,5-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDILOCVJXWQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)


